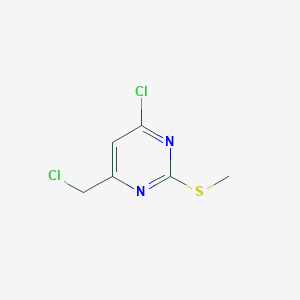

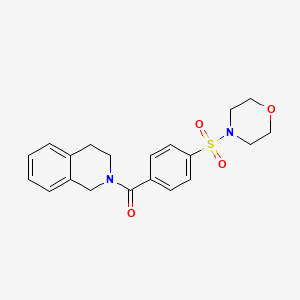

![molecular formula C20H21N3O2S B2766530 4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine CAS No. 341967-37-1](/img/structure/B2766530.png)

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine, also known as 4M2M3PPSP, is an organic compound belonging to the class of heterocyclic compounds. It is a white, crystalline solid with a molecular weight of 468.55 g/mol and a melting point of 202-204°C. 4M2M3PPSP has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is used as an intermediate for the synthesis of various compounds, including drugs and other pharmacological agents. Additionally, 4M2M3PPSP has been found to have numerous biochemical and physiological effects, making it a valuable tool in scientific research.

Applications De Recherche Scientifique

Stereochemistry and Asymmetric Sulfoxide Formation

Research into the stereochemistry of sulfoxides derived from pyridine compounds has shed light on the intricate role of asymmetric sulfur atoms. For instance, studies on ligands like 4-methylthio-6-phenyl-2,2'-bipyridine and their sulfoxide and sulfone derivatives highlight the significance of stereochemistry controlled by asymmetric sulfur atoms. These compounds exhibit unique crystal structures and show potential in electroluminescent properties, although not suitable for LECs due to weak emission in solution (Bouamaied et al., 2012).

Synthesis and Complexation with Metal Ions

The synthesis and complexation of tosylated 4-aminopyridine with nickel (II) and iron (II) ions demonstrate the relevance of sulfonylated compounds in medicine and chemistry. The study indicates these complexes could enhance biological and catalytic potentials, offering insights into pharmaceutical and chemical industry applications (Orie et al., 2021).

Aminolysis and Aryl Hydroxylation Reactions

Investigations into the aminolysis of p-nitrophenyl acetate by aminopyridines in various solvents have unveiled mechanisms of amide formation and catalysis. These findings are pivotal for understanding reaction mechanisms in both aqueous and aprotic solvents (Deady & Finlayson, 1980).

Photoluminescent and Electrochemical Properties

The synthesis and characterization of polypyridine ruthenium(II) complexes containing different monodentate ligands have been explored for their photoluminescent and electrochemical properties. This research provides valuable insights into the photochemical and thermal synthesis of such complexes, potentially contributing to advancements in photoluminescent materials (Bonnet et al., 2003).

Catalytic Regioselectivity and Sulfonation

A breakthrough in catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes has been reported, showcasing a novel approach to achieving atypical regioselectivity in chelation-assisted cyclometalation. This development opens new pathways for selective sulfonation reactions (Saidi et al., 2011).

Propriétés

IUPAC Name |

1-methyl-1-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-9-11-17(12-10-14)26(24,25)19-15(2)13-18(22-20(19)23(3)21)16-7-5-4-6-8-16/h4-13H,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOOUFAEYOWCQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

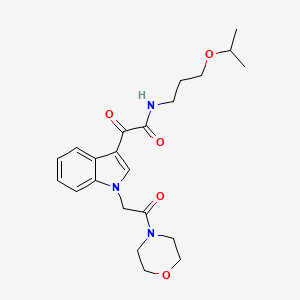

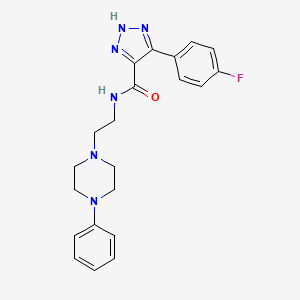

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)

![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

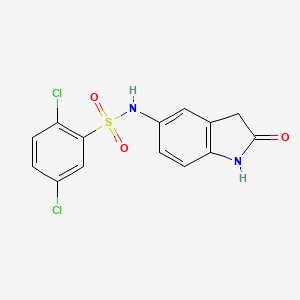

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)

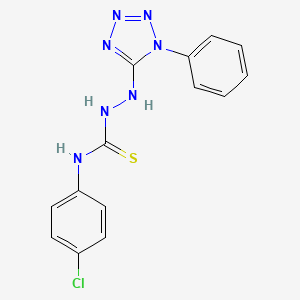

![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)